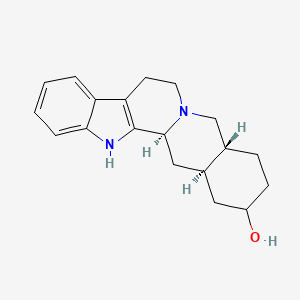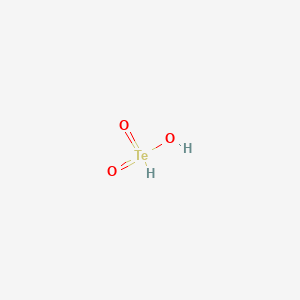![molecular formula C17H14N8O3S B1239932 1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)
1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-4-triazolecarboxamide is an organic salt.
Aplicaciones Científicas De Investigación
Overview of Amino-1,2,4-Triazoles
Amino-1,2,4-triazoles, including structures similar to the specified compound, are a fundamental raw material in the industry of fine organic synthesis. They find extensive applications in producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are also utilized in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span a range of fields including applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Reactivity and Biological Activities
1,2,4-triazole derivatives have been identified as crucial for the synthesis of biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The high biological activity rates of 1,2,4-triazole derivatives have prompted extensive research to find more rational methods for synthesizing these compounds (Ohloblina, 2022).
Applications in Drug Discovery
1,2,4-triazole-containing scaffolds are significant in drug discovery against various diseases. They have been used in discovering drug candidates against cancer cells, microbes, and other diseases. The pharmacological significance of these scaffolds is highlighted, and the review urges further research for new methodologies to develop new drug candidates (Nasri, Bayat, & Kochia, 2021).
Importance in Medicinal Chemistry
Compounds like 1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide, especially those containing furan and thiophene structures, are crucial in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Their importance is reflected in their applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).
Conversion to Sustainable Materials
Compounds like 5-Hydroxymethylfurfural (HMF), derived from similar structures, are crucial as a platform chemical for sustainable production. They could potentially replace non-renewable hydrocarbon sources, contributing significantly to the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The derivatives of such compounds have far-reaching implications for sustainable access to a new generation of polymers, functional materials, and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
Fórmula molecular |
C17H14N8O3S |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14N8O3S/c1-9(10-4-2-5-11(26)8-10)19-21-17(27)13-14(12-6-3-7-29-12)25(24-20-13)16-15(18)22-28-23-16/h2-8,26H,1H3,(H2,18,22)(H,21,27)/b19-9+ |
Clave InChI |
RTCJTAUAMXFRDT-DJKKODMXSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CS3)/C4=CC(=CC=C4)O |
SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CS3)C4=CC(=CC=C4)O |
SMILES canónico |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CS3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



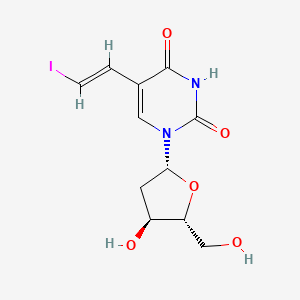

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)
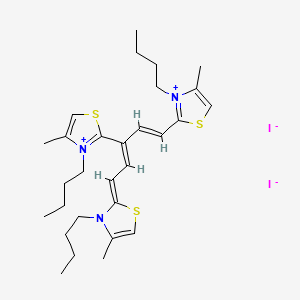
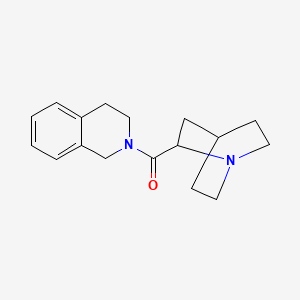

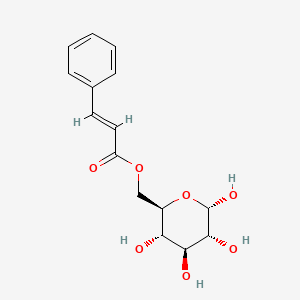
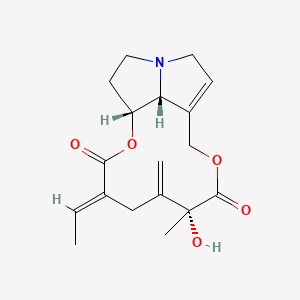
![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)
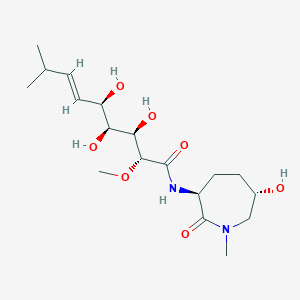

![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)
